BenchChemオンラインストアへようこそ!

YM758

Pharmacokinetics Drug Transporters Cardiovascular Pharmacology

YM758 is the definitive If channel inhibitor for cardiovascular research. Unlike ivabradine, its OATP1B1/MDR1 transporter-mediated disposition yields distinct pharmacokinetics (CLtot 1.47–1.69 L/h/kg) and prolonged ocular melanin retention. With HCN4 IC50 of 0.12 µM, it enables precise sinoatrial node pacemaking studies, transporter DDI profiling, and ocular safety assessment. The pharmacodynamic effect half-life outlasts plasma concentration (ECe50 6.0 ng/mL), ideal for chronic heart rate control models without frequent dosing. Discontinued from Phase 2, it remains the gold-standard probe for cardiac electrophysiology and ADMET research.

Molecular Formula C26H32FN3O4
Molecular Weight 469.5 g/mol
CAS No. 312752-85-5
Cat. No. B1241951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM758
CAS312752-85-5
SynonymsYM 758
YM-758
YM758 cpd
Molecular FormulaC26H32FN3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC
InChIInChI=1S/C26H32FN3O4/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31)/t20-/m1/s1
InChIKeyMWLKUSHZNSYRKK-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM758 (CAS 312752-85-5): A Selective "Funny" Current Inhibitor for Cardiovascular Research


YM758 is a small-molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically targeting the cardiac "funny" current (If) expressed in the sinoatrial node. It is a novel, potent, and selective If channel inhibitor with a molecular formula of C26H32FN3O4 and a molecular weight of 469.55 g/mol . YM758 is being developed for the treatment of stable angina and atrial fibrillation by selectively reducing heart rate and myocardial oxygen consumption without significant negative inotropic effects [1].

Why YM758 Cannot Be Simply Replaced by Other If Channel Inhibitors in Research


Despite belonging to the class of If channel inhibitors, YM758 exhibits a distinct pharmacological profile compared to other agents like ivabradine, zatebradine, and cilobradine. Key differentiators include its unique transporter-mediated disposition, which is dominated by OATP1B1 uptake and MDR1 excretion, rather than OCT1 [1]. This distinct pathway leads to a faster clearance (1.47-1.69 L/h/kg in dogs) compared to ivabradine . Furthermore, YM758 demonstrates a unique ocular and vascular tissue retention profile in pigmented animals, a phenomenon not typically observed with other If inhibitors [2]. These specific pharmacokinetic and pharmacodynamic characteristics mean that substituting YM758 with another If inhibitor would yield fundamentally different in vivo outcomes, invalidating any comparative or translational research.

Quantitative Evidence for YM758 (CAS 312752-85-5): Differentiating Data for Scientific Selection


YM758 Exhibits a Unique Transporter-Mediated Clearance Profile Compared to Ivabradine

Unlike ivabradine, which is primarily metabolized by CYP3A4, YM758's disposition is governed by active transport. YM758 is taken up into hepatocytes via OATP1B1 and excreted into bile via MDR1, with a Km of 87.9 μM for saturable uptake in human hepatocytes [1]. In contrast, ivabradine's clearance is primarily metabolic. This fundamental difference results in a distinct clearance rate: YM758's total body clearance (CLtot) in dogs ranges from 1.47 to 1.69 L/h/kg , whereas ivabradine's clearance in dogs is approximately 0.5-0.8 L/h/kg, derived from similar studies [2].

Pharmacokinetics Drug Transporters Cardiovascular Pharmacology

YM758 Demonstrates Superior In Vivo Potency for Heart Rate Reduction Compared to Ivabradine in Canine Models

In tachycardia-induced beagle dogs, YM758 achieves a significant reduction in heart rate with a unique PK/PD profile. The effective compartment concentration for 50% of the maximal effect (ECe50) for heart rate reduction is 6.0 ng/mL [1]. This is notably more potent than ivabradine, which exhibits an EC50 of approximately 20-50 ng/mL for heart rate reduction in similar canine models [2]. Furthermore, the duration of YM758's effect (half-life of ~4.0 hours) is longer than its plasma half-life, suggesting a prolonged target engagement [1].

Pharmacodynamics Heart Rate Reduction In Vivo Efficacy

YM758 Selectively Targets HCN4 Channels with High Affinity

YM758 is a potent and selective inhibitor of the HCN4 channel, which is the primary isoform underlying the cardiac If current. In vitro, YM758 inhibits human HCN4 channels with an IC50 of 0.12 μM and rat HCN4 channels with an IC50 of 0.09 μM . This high affinity and isoform selectivity are critical for its specific heart rate-lowering effects and differentiate it from other, less selective If channel inhibitors like zatebradine, which has an IC50 of approximately 1-3 μM for HCN4 and also affects other ion channels at similar concentrations [1].

Ion Channel Pharmacology HCN Channels Selectivity Profiling

YM758 Exhibits a Unique Ocular and Vascular Tissue Retention Profile

YM758 demonstrates a distinct and prolonged retention in pigmented ocular tissues and thoracic aorta, a property not shared by other If channel inhibitors like ivabradine. Following oral administration in rats, 14C-YM758 shows extensive accumulation in the uveal tract of the eyeball, with radioactivity remaining high for at least 24 hours [1]. In contrast, ivabradine and its metabolites are rapidly cleared from most tissues, including the eye, with minimal long-term retention [2]. This retention is due to reversible binding to melanin in the uvea and potentially covalent binding to elastin in the aorta [1].

Drug Distribution Tissue Retention Melanin Binding

Optimal Research Applications for YM758 Based on Its Differentiated Profile


Investigating the Role of HCN4-Mediated If Current in Heart Rate Control

Given its high potency and selectivity for HCN4 channels (IC50 = 0.12 μM) , YM758 is the ideal tool for dissecting the specific contribution of If current to sinoatrial node pacemaking. Unlike less selective inhibitors like zatebradine, YM758 allows researchers to confidently attribute observed chronotropic effects to HCN4 blockade, enabling precise mechanistic studies of heart rate regulation in isolated cardiac preparations and in vivo models.

Studying Drug-Transporter Interactions and Hepatic Clearance Mechanisms

YM758's unique transporter-mediated disposition, involving OATP1B1 uptake (Km = 87.9 μM) and MDR1 excretion [1], makes it an excellent probe for investigating drug-drug interactions and the impact of genetic polymorphisms in hepatic transporters. Researchers can use YM758 to model and predict the pharmacokinetic behavior of other OATP1B1 and MDR1 substrates, and to study the consequences of impaired hepatic uptake or biliary excretion in disease models.

Evaluating Drug-Melanin Binding and Ocular Pharmacokinetics

The pronounced and prolonged retention of YM758 in pigmented ocular tissues [2] provides a unique opportunity to study the kinetics and mechanisms of drug-melanin binding in vivo. This property makes YM758 a valuable tool for assessing the potential for ocular accumulation of melanin-binding compounds, a critical aspect of preclinical safety evaluation for many drug classes. Researchers can utilize YM758 to develop and validate models for predicting ocular distribution and to investigate the long-term effects of melanin-bound drugs.

Pharmacodynamic Studies of Heart Rate Reduction with Prolonged Effect

With an ECe50 of 6.0 ng/mL for heart rate reduction and a pharmacodynamic effect half-life that outlasts its plasma concentration [3], YM758 is ideal for studies requiring sustained heart rate control. This profile is particularly useful for chronic dosing studies in animal models of heart failure or atrial fibrillation, where a stable and prolonged bradycardic effect is desired without the need for frequent dosing. The disconnect between plasma levels and effect allows researchers to explore the dynamics of target engagement and downstream signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM758

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.